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molecular formula C6H9ClO3 B8430050 (+)-6-Chloromethyl-4-hydroxytetrahydropyran-2-one

(+)-6-Chloromethyl-4-hydroxytetrahydropyran-2-one

Cat. No. B8430050
M. Wt: 164.59 g/mol
InChI Key: KLWVUDQIPZIXER-UHFFFAOYSA-N
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Patent
US05292891

Procedure details

A mixture of 270 mg (1.66 mmol) of (-)-6-chloromethyltetrahydropyran-2,4-dione obtained in Example 1, 10 mg platinum dioxide and 100 ml of ethyl acetate was stirred for 7 hours under hydrogen atmosphere. After completion of the reaction, the catalyst was removed by filtration, and the solvent was distilled off to obtain 199.6 mg (yield 73%) of (+)-6-chloromethyl-4-hydroxytetrahydropyran-2-one [a compound of the formula (3)] having
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[O:8][C:7](=[O:9])[CH2:6][C:5](=[O:10])[CH2:4]1>[Pt](=O)=O.C(OCC)(=O)C>[Cl:1][CH2:2][CH:3]1[O:8][C:7](=[O:9])[CH2:6][CH:5]([OH:10])[CH2:4]1

Inputs

Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
270 mg
Type
reactant
Smiles
ClCC1CC(CC(O1)=O)=O
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 7 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClCC1CC(CC(O1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 199.6 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05292891

Procedure details

A mixture of 270 mg (1.66 mmol) of (-)-6-chloromethyltetrahydropyran-2,4-dione obtained in Example 1, 10 mg platinum dioxide and 100 ml of ethyl acetate was stirred for 7 hours under hydrogen atmosphere. After completion of the reaction, the catalyst was removed by filtration, and the solvent was distilled off to obtain 199.6 mg (yield 73%) of (+)-6-chloromethyl-4-hydroxytetrahydropyran-2-one [a compound of the formula (3)] having
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[O:8][C:7](=[O:9])[CH2:6][C:5](=[O:10])[CH2:4]1>[Pt](=O)=O.C(OCC)(=O)C>[Cl:1][CH2:2][CH:3]1[O:8][C:7](=[O:9])[CH2:6][CH:5]([OH:10])[CH2:4]1

Inputs

Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
270 mg
Type
reactant
Smiles
ClCC1CC(CC(O1)=O)=O
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 7 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClCC1CC(CC(O1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 199.6 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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